molecular formula C18H29N3O4S B5566752 1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide

Cat. No. B5566752
M. Wt: 383.5 g/mol
InChI Key: VZMGHVXUIKLKLW-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide is 383.18787759 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

  • Chemical Synthesis and Reactions : The compound has been studied in the context of nucleophilic substitution reactions. For instance, Sekiguchi, Horie, and Suzuki (1988) explored the rapid replacement of the dimethylamino group of 1-dialkylamino-2,4-dinitronaphthalenes by primary amines, highlighting its reactivity in organic synthesis (Sekiguchi, Horie, & Suzuki, 1988).

Advanced Polymer Materials

  • Polyimide Synthesis : Fukushima, Oyama, and Tomoi (2003) reported on the synthesis of soluble polyimides with pendant carboxyl groups, showing the use of compounds similar to the one in the development of novel materials (Fukushima, Oyama, & Tomoi, 2003).

Fluorescent Tagging for Biological Receptors

  • Histamine H3 Receptor Ligands : Amon et al. (2007) explored the coupling of (3‐phenoxypropyl)piperidine derivatives to fluorescent moieties, which included compounds structurally related to the one , for identifying and understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Biologically Active Derivatives

  • Synthesis of Biologically Active Derivatives : Khalid et al. (2013) synthesized a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, indicating the potential of structurally similar compounds in creating biologically active molecules (Khalid et al., 2013).

Allosteric Modulation in Pharmacology

  • Optimization of Chemical Functionalities : Khurana et al. (2014) investigated the structural requirements of indole-2-carboxamides for allosteric modulation, including compounds structurally related to the chemical , revealing its relevance in medicinal chemistry (Khurana et al., 2014).

Antiallergy Activity Assessment

  • Evaluation for Antiallergy Activity : Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, demonstrating the potential use of similar compounds in developing antiallergy agents (Walsh et al., 1990).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-14-7-9-17(10-8-14)25-13-15(2)19-18(22)16-6-5-11-21(12-16)26(23,24)20(3)4/h7-10,15-16H,5-6,11-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMGHVXUIKLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-3-carboxamide

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